molecular formula C20H24N2O3 B5842388 N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B5842388
M. Wt: 340.4 g/mol
InChI Key: VRCAMKXOJMGPJX-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is a synthetic organic compound characterized by its complex molecular structure

Mechanism of Action

Target of Action

The primary target of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is the HIV-I protease . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral polyprotein into individual functional proteins. Inhibiting this enzyme prevents the maturation of the virus, thus halting its replication.

Mode of Action

N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide acts as a competitive inhibitor of the HIV-I protease . It mimics the natural substrate of the enzyme, binding to its active site and preventing the normal substrate from doing so. This results in the inhibition of the enzyme’s activity, thereby blocking the cleavage of the viral polyprotein and the subsequent maturation of the virus.

Pharmacokinetics

The pharmacokinetic properties of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide are significantly improved when used in combination with ritonavir . Ritonavir inhibits the P450 isoenzyme CYP3A4 and the human liver microsomal metabolism of the compound, thereby amplifying its plasma levels . The compound has a high protein binding rate of 98-99% , and its biological half-life ranges from 5-6 to 12-17 hours .

Result of Action

The result of the action of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is a significant reduction in the plasma HIV RNA level and an increase in the CD4+ T-cell counts in AIDS patients . This leads to a slowdown in the progression of the disease and an improvement in the patient’s immune function.

Safety and Hazards

The safety and hazards associated with this compound would depend on a number of factors, including its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide a detailed safety profile.

Future Directions

The future directions for research on this compound would likely depend on its intended use . If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide
  • N-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
  • N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide

Uniqueness

N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-7-19(23)21-16-8-5-6-9-17(16)22-20(24)13-25-18-11-10-14(2)12-15(18)3/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCAMKXOJMGPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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